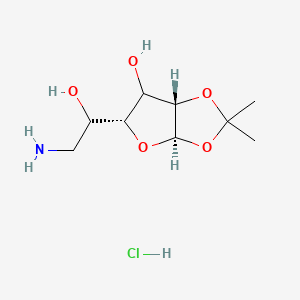
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
Übersicht
Beschreibung
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a metabolite formed from the detoxification of 1,3-butadiene, a chemical commonly used in the production of synthetic rubber and other polymers . This compound is a mercapturic acid derivative, which is a product of the conjugation of glutathione with reactive intermediates, followed by further enzymatic processing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can be synthesized through the hydrolysis of butadiene monoepoxide, which forms butenediol. This intermediate then reacts with glutathione to produce the desired compound . The reaction conditions typically involve the use of epoxide hydrolase and glutathione-S-transferase enzymes .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily a biomarker for exposure to 1,3-butadiene. the compound can be isolated from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products
The major products formed from these reactions include various oxidative and reductive metabolites, which can be further analyzed using chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used as a biomarker in scientific research to assess exposure to 1,3-butadiene. Its applications include:
Environmental Studies: Monitoring environmental exposure to 1,3-butadiene in populations.
Occupational Health: Assessing the exposure of workers in industries where 1,3-butadiene is used.
Toxicology: Studying the toxic effects of 1,3-butadiene and its metabolites on biological systems.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation through the detoxification pathway of 1,3-butadiene. The compound is formed by the conjugation of glutathione with reactive intermediates of 1,3-butadiene, followed by enzymatic processing . This detoxification pathway helps in reducing the toxic effects of 1,3-butadiene on the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other mercapturic acid derivatives such as:
- N-Acetyl-S-(2-hydroxybutyl)-L-cysteine
- N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique due to its specific formation from the detoxification of 1,3-butadiene. Its presence in biological samples is a direct indicator of exposure to this particular chemical, making it a valuable biomarker in environmental and occupational health studies .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNEDFZFZCLSX-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(CO)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932439 | |
| Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144889-50-9 | |
| Record name | L-Cysteine, N-acetyl-S-(3,4-dihydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)






![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)



